![molecular formula C20H25N5O5S B2758640 2-(4-((4-(4,5,6,7-四氢吡唑并[1,5-a]吡啶-3-羧酰)哌嗪-1-基)磺酰基)苯氧基)乙酰胺 CAS No. 2034587-92-1](/img/structure/B2758640.png)

2-(4-((4-(4,5,6,7-四氢吡唑并[1,5-a]吡啶-3-羧酰)哌嗪-1-基)磺酰基)苯氧基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

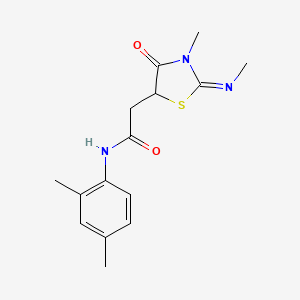

Synthesis Analysis

The synthesis of similar compounds involves the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings . The efficacy of using NH-pyrazole carbonic acids as a key intermediate of the process is demonstrated .Molecular Structure Analysis

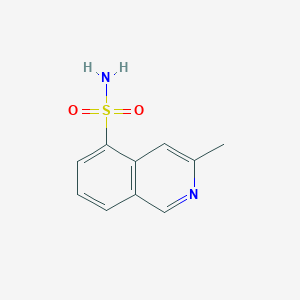

The molecular structure of this compound is likely to be complex, given its long IUPAC name. It likely contains a tetrahydropyrazolo[1,5-a]pyridine core , which is a bicyclic structure consisting of a pyrazole ring fused with a pyridine ring.科学研究应用

阿尔茨海默病疗法

乌马尔等人(2019 年)的一项研究描述了一类新的化合物,2-(哌嗪-1-基)N-(1H-吡唑并[3,4-b]吡啶-3-基)乙酰胺,作为乙酰胆碱酯酶 (AChE) 和淀粉样蛋白 β 聚集的有力抑制剂。这些化合物由于其抑制参与该疾病进展的酶和阻止 β-淀粉样蛋白聚集(阿尔茨海默氏症病理学的标志)的能力,在阿尔茨海默氏症治疗中显示出前景(Umar 等人,2019 年)。

胆固醇管理

涩谷等人(2018 年)发现了一种化合物,2-(4-(2-((1H-苯并[d]咪唑-2-基)硫)乙基)哌嗪-1-基)-N-(6-甲基-2,4-双(甲硫基)吡啶-3-基)乙酰胺盐酸盐,作为酰基辅酶 A:胆固醇 O-酰基转移酶 (ACAT)-1 的有效抑制剂。这种被称为 K-604 的化合物在治疗涉及 ACAT-1 过表达的疾病方面显示出显着的潜力,突出了此类化合物在管理与胆固醇相关的疾病中的治疗潜力(涩谷等人,2018 年)。

抗菌应用

帕特尔和阿格拉瓦特(2009 年)讨论了新吡啶衍生物的合成和抗菌研究,包括与 2-(4-((4-(4,5,6,7-四氢吡唑并[1,5-a]吡啶-3-羰基)哌嗪-1-基)磺酰)苯氧基)乙酰胺结构相关的化合物。已发现这些化合物具有相当大的抗菌活性,为在开发新的抗菌剂中使用此类化合物提供了见解(帕特尔和阿格拉瓦特,2009 年)。

杀虫剂

索利曼等人(2020 年)对磺酰胺类噻唑衍生物的研究,结合了与所讨论化合物相似的结构特征,证明了对棉铃虫斜纹夜蛾具有显着的杀虫活性。这些发现表明了这些化合物作为杀虫剂的潜在应用,有助于农业病虫害管理策略(索利曼等人,2020 年)。

未来方向

The future directions for this compound could involve further exploration of its potential applications, particularly in medicinal chemistry. The synthetic perspectives for using the functionalized 4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine as a bifunctional scaffold is discussed . The advantages of the proposed approach are proven compared with the other known methodologies .

作用机制

Target of Action

The primary target of this compound is the Hepatitis B Virus (HBV) core protein . This protein plays a crucial role in the life cycle of the virus, making it an attractive target for potential anti-HBV therapeutics .

Mode of Action

The compound acts as a core protein allosteric modulator (CpAM) . It effectively inhibits a broad range of nucleos(t)ide-resistant HBV variants . The interaction of the compound with its target results in the inhibition of HBV DNA viral load .

Biochemical Pathways

The compound affects the HBV life cycle by interacting with the core protein . This interaction disrupts the normal function of the protein, thereby inhibiting the replication of the virus .

Result of Action

The result of the compound’s action is the suppression of HBV DNA viral load . This means that the amount of virus in the body is reduced, which can help to alleviate the symptoms of HBV infection and slow the progression of the disease .

属性

IUPAC Name |

2-[4-[4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]sulfonylphenoxy]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N5O5S/c21-19(26)14-30-15-4-6-16(7-5-15)31(28,29)24-11-9-23(10-12-24)20(27)17-13-22-25-8-2-1-3-18(17)25/h4-7,13H,1-3,8-12,14H2,(H2,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUVJSTGQMYOIKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=C(C=N2)C(=O)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)OCC(=O)N)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N5O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl 2-({[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2758562.png)

![Tert-butyl 3-amino-1-methylpyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B2758563.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2758565.png)

![N-(2,4-dimethoxybenzyl)-3-(4-methoxyphenyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2758567.png)

![2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2758568.png)

![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-phenylpropanamide](/img/structure/B2758571.png)

![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2758572.png)

![benzyl 4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2758576.png)